molecular formula C12H10ClN B8808624 2'-Chloro-[1,1'-biphenyl]-4-amine

2'-Chloro-[1,1'-biphenyl]-4-amine

Cat. No.: B8808624
M. Wt: 203.67 g/mol
InChI Key: ZTBLPGAACJEYAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2'-Chloro-[1,1'-biphenyl]-4-amine is a useful research compound. Its molecular formula is C12H10ClN and its molecular weight is 203.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
2'-Chloro-[1,1'-biphenyl]-4-amine serves as an important intermediate in the synthesis of various organic compounds. Its structure allows it to participate in multiple chemical reactions, including nucleophilic substitutions and coupling reactions. For instance, it is utilized in the synthesis of agrochemical intermediates such as Boscalid, a fungicide widely used in agriculture .

Synthesis of Boscalid
The synthesis of Boscalid involves the conversion of this compound into various derivatives that exhibit fungicidal properties. A notable method includes the reaction with 2-chloronicotinoyl chloride to produce 4'-chloro-2-nitrobiphenyl, which is then reduced to yield Boscalid .

Pharmaceutical Applications

Potential Anticancer Activity
Recent studies have indicated that derivatives of this compound may exhibit anticancer properties. Research has focused on compounds that exploit cancer's metabolic pathways, suggesting that modifications of this compound could lead to new therapeutic agents targeting cancer cells .

Drug Development
The compound's ability to form various derivatives makes it a candidate for drug development. Its structural features allow for modifications that can enhance biological activity or reduce toxicity, making it a valuable scaffold in medicinal chemistry .

Agrochemical Applications

Fungicides and Herbicides
As mentioned earlier, this compound is crucial in the production of several fungicides like Boscalid. Its derivatives have shown efficacy against a range of plant pathogens, thus playing a significant role in modern agriculture .

Environmental Impact
The synthesis processes involving this compound are designed to minimize environmental impact. Methods developed for its preparation focus on reducing waste and improving yield, thereby contributing to sustainable agricultural practices .

Data Tables

Application AreaSpecific UseExample Compound
Organic SynthesisIntermediate for agrochemicalsBoscalid
Pharmaceutical ChemistryPotential anticancer agentsVarious derivatives
AgrochemicalsFungicides and herbicides4'-chloro-2-nitrobiphenyl

Case Studies

Case Study 1: Synthesis of Boscalid
A detailed study on the synthesis of Boscalid highlights the efficiency of using this compound as a precursor. The process involves multiple steps including chlorination and reduction reactions that yield high purity products suitable for agricultural use .

Case Study 2: Anticancer Activity Research
Research investigating the anticancer properties of modified biphenyl amines has shown promising results. Compounds derived from this compound were tested against various cancer cell lines, demonstrating selective toxicity towards malignant cells while sparing normal cells .

Properties

Molecular Formula

C12H10ClN

Molecular Weight

203.67 g/mol

IUPAC Name

4-(2-chlorophenyl)aniline

InChI

InChI=1S/C12H10ClN/c13-12-4-2-1-3-11(12)9-5-7-10(14)8-6-9/h1-8H,14H2

InChI Key

ZTBLPGAACJEYAF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)N)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

The title compound (176 mg) was prepared from 4-bromoaniline (300 mg, 1.74 mmol) and 2-chlorophenylboronic acid (354 mg, 2.26 mmol) as a yellow solid.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
354 mg
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.